1-Methyl-4-(oxiran-2-ylmethyl)piperazine
Overview
Description
1-Methyl-4-(oxiran-2-ylmethyl)piperazine is a chemical compound with the molecular formula C₈H₁₆N₂O It is a derivative of piperazine, featuring an epoxide group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-4-(oxiran-2-ylmethyl)piperazine can be synthesized through the reaction of N-methylpiperazine with epichlorohydrin. The reaction typically involves the following steps:
Reaction Setup: N-methylpiperazine is dissolved in a suitable solvent, such as benzene or toluene.
Addition of Epichlorohydrin: Epichlorohydrin is added dropwise to the solution while maintaining the reaction temperature at around 0-5°C.
Stirring and Heating: The reaction mixture is stirred and gradually heated to room temperature, allowing the reaction to proceed for several hours.
Workup: The reaction mixture is then quenched with water, and the organic layer is separated. The product is purified using techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(oxiran-2-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols or other oxygen-containing functional groups.
Reduction: Reduction reactions can convert the epoxide group into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃), primary amines, or thiols are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Diols or hydroxy derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted piperazine derivatives, depending on the nucleophile used.
Scientific Research Applications
1-Methyl-4-(oxiran-2-ylmethyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(oxiran-2-ylmethyl)piperazine involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(oxiran-2-ylmethyl)piperazine
- 1-(Oxiran-2-ylmethyl)-4-(pyridin-2-yl)piperazine
- 1-(2-Methoxyphenyl)-4-(oxiran-2-ylmethyl)piperazine
Uniqueness
This compound is unique due to its specific structure, which combines the piperazine ring with an epoxide group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other piperazine derivatives.
Properties
IUPAC Name |
1-methyl-4-(oxiran-2-ylmethyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-9-2-4-10(5-3-9)6-8-7-11-8/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPJJZNDTARPJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40538372 | |
Record name | 1-Methyl-4-[(oxiran-2-yl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40538372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4122-79-6 | |
Record name | 1-Methyl-4-[(oxiran-2-yl)methyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40538372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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